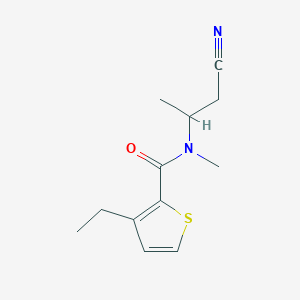![molecular formula C22H29P B14913679 [1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine](/img/structure/B14913679.png)
[1,1'-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is an organophosphorus compound that features a biphenyl group, a tert-butyl group, and a cyclohexyl group attached to a phosphine center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine typically involves the reaction of biphenyl-2-ylphosphine with tert-butyl and cyclohexyl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine, followed by the addition of the halides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The phosphine can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, making it valuable in catalytic processes such as cross-coupling reactions.
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical uses, particularly in drug design and development.
Industry
In industry, this compound can be used in the synthesis of fine chemicals and materials. Its role as a ligand in catalysis can enhance the efficiency of industrial chemical processes.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine primarily involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. The biphenyl, tert-butyl, and cyclohexyl groups provide steric and electronic properties that influence the reactivity and stability of the resulting metal complexes. These complexes can then participate in various catalytic transformations, facilitating reactions such as cross-coupling, hydrogenation, and more.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tricyclohexylphosphine: A phosphine ligand with three cyclohexyl groups.
Di-tert-butylphosphine: A phosphine ligand with two tert-butyl groups.
Uniqueness
[1,1’-Biphenyl]-2-yl(tert-butyl)(cyclohexyl)phosphine is unique due to its combination of biphenyl, tert-butyl, and cyclohexyl groups. This combination provides a balance of steric bulk and electronic properties, making it a versatile ligand in various catalytic applications. Its structure allows for fine-tuning of reactivity and selectivity in catalytic processes, distinguishing it from other phosphine ligands.
Propiedades
Fórmula molecular |
C22H29P |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
tert-butyl-cyclohexyl-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C22H29P/c1-22(2,3)23(19-14-8-5-9-15-19)21-17-11-10-16-20(21)18-12-6-4-7-13-18/h4,6-7,10-13,16-17,19H,5,8-9,14-15H2,1-3H3 |
Clave InChI |
RRBVPEPPRXGCJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)


![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)


![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)


![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)

